molecular formula C14H19Br2N3 B3175898 4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole CAS No. 960509-83-5

4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole

Cat. No.: B3175898
CAS No.: 960509-83-5
M. Wt: 389.13 g/mol
InChI Key: RCNIUQLWVBBJPN-UHFFFAOYSA-N
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Description

4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole (CAS 960509-83-5) is a strategically functionalized benzotriazole derivative designed for advanced organic synthesis and materials science research. This compound serves as a versatile building block, particularly in the development of organic electronic materials. Its primary application is as a key intermediate for Organic Photovoltaics (OPV), where its molecular structure is integral to constructing light-absorbing and charge-transporting layers . The core value of this compound lies in the strategic placement of two bromine atoms on the benzotriazole scaffold, which act as excellent leaving groups in transition metal-catalyzed cross-coupling reactions . This enables researchers to efficiently build complex, pi-conjugated systems through reactions such as Suzuki-Miyaura coupling for C-C bond formation with boronic acids, and Buchwald-Hartwig amination for C-N bond formation with amines . The addition of the octyl chain enhances the solubility and processability of the resulting molecular systems, a critical factor for the fabrication of efficient organic electronic devices. This makes this compound an indispensable tool for R&D efforts focused on novel heterocyclic intermediates for OPVs and OLEDs . This product is intended for research and development purposes and is strictly for research use only (RUO).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dibromo-2-octylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Br2N3/c1-2-3-4-5-6-7-10-19-17-13-11(15)8-9-12(16)14(13)18-19/h8-9H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNIUQLWVBBJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1N=C2C(=CC=C(C2=N1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857056
Record name 4,7-Dibromo-2-octyl-2H-benzotriazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960509-83-5
Record name 4,7-Dibromo-2-octyl-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 4,7 Dibromo 2 Octyl 2h Benzo D 1 2 3 Triazole

Synthetic Routes to 4,7-Dibromo-2H-benzo[d]vulcanchem.comgoogle.comnih.govtriazole Precursors

The initial steps in the synthesis focus on creating the 4,7-dibrominated benzotriazole (B28993) core. This involves the formation of the benzotriazole ring system followed by the regioselective introduction of bromine atoms.

The foundational method for synthesizing the benzotriazole core involves the cyclocondensation of ortho-phenylenediamines. gsconlinepress.com This reaction is typically carried out using sodium nitrite (B80452) in the presence of acetic acid. slideshare.netijprajournal.com The process involves the diazotization of one of the amino groups of the benzenediamine, which is followed by an intramolecular cyclization to form the stable triazole ring. slideshare.netyoutube.com

The general reaction is as follows:

An o-phenylenediamine (B120857) is dissolved in acetic acid and water.

A solution of sodium nitrite is added, leading to an exothermic reaction and the formation of the benzotriazole ring. youtube.com

This method is a straightforward and widely used approach for the synthesis of the parent benzotriazole and its substituted analogues. For the synthesis of 4,7-dibrominated precursors, a substituted benzenediamine with the desired bromine atoms already in place could be used, or more commonly, the bromination is performed after the formation of the benzotriazole ring.

The introduction of bromine atoms onto the benzotriazole core is a critical step in the synthesis of the target compound. The substitution of the benzotriazole ring with halogen atoms has been shown to be a useful method for enhancing the bioactivity of benzotriazole derivatives. gsconlinepress.com

Several bromination strategies can be employed:

Direct Bromination with Bromine: A common method for brominating the benzotriazole core is the use of elemental bromine in a suitable solvent, such as acetic acid. vulcanchem.com This approach can lead to the formation of di-brominated products, with the bromine atoms typically adding at the 4 and 7 positions of the benzotriazole ring. vulcanchem.com The reaction conditions, such as temperature and reaction time, can be controlled to optimize the yield of the desired 4,7-dibromo-2H-benzo[d] vulcanchem.comgoogle.comnih.govtriazole.

Using N-Bromosuccinimide (NBS): An alternative and often milder brominating agent is N-bromosuccinimide (NBS). This reagent can be used to brominate aromatic rings under various conditions, sometimes in the presence of a catalyst or a strong acid. researchgate.net The use of NBS can offer advantages in terms of selectivity and handling compared to liquid bromine. researchgate.net

The choice of bromination strategy depends on factors such as the desired regioselectivity, the scale of the reaction, and safety considerations.

Alkylation Reactions for Introducing the Octyl Side Chain at the N-2 Position

Once the 4,7-dibrominated benzotriazole core is synthesized, the next step is the introduction of the octyl side chain. The alkylation of benzotriazole can result in a mixture of N-1 and N-2 isomers. tsijournals.com For many applications, the selective synthesis of the N-2 isomer is crucial.

The Mitsunobu reaction is a versatile and powerful method for the N-alkylation of various nitrogen-containing heterocycles, including benzotriazoles. tsijournals.comorganic-chemistry.orgnih.gov This reaction allows for the conversion of a primary or secondary alcohol to an alkylated product with inversion of configuration at the alcohol's stereocenter. organic-chemistry.orgnih.gov

The key reagents in the Mitsunobu reaction are a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov The reaction proceeds through the formation of a phosphonium (B103445) intermediate that activates the alcohol, making it susceptible to nucleophilic attack by the benzotriazole. organic-chemistry.org

An alternative approach to N-alkylation involves the reaction of the benzotriazole with an alkyl halide, such as 1-bromooctane, in the presence of a base. tsijournals.compubcompare.ai Common bases used for this purpose include potassium carbonate or sodium hydroxide. tsijournals.comgsconlinepress.com The choice of solvent and reaction conditions can influence the ratio of N-1 and N-2 alkylated products. tsijournals.com

Alkylation Method Reagents Key Features Reference
Mitsunobu ReactionAlcohol (e.g., 1-octanol), PPh3, DEAD/DIADStereospecific (inversion of configuration), mild conditions tsijournals.comorganic-chemistry.orgnih.gov
Alkylation with Alkyl HalideAlkyl halide (e.g., 1-bromooctane), Base (e.g., K2CO3, NaOH)Can produce a mixture of N-1 and N-2 isomers, conditions can be optimized for selectivity tsijournals.compubcompare.aigsconlinepress.com

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired N-2 isomer, 4,7-Dibromo-2-octyl-2H-benzo[d] vulcanchem.comgoogle.comnih.govtriazole. Key parameters that can be adjusted include:

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and dimethylformamide (DMF) are commonly used for alkylation reactions.

Base: In the case of alkylation with alkyl halides, the strength and type of base can influence the outcome. Milder bases may favor the formation of one isomer over the other.

Temperature: The reaction temperature can affect the rate of reaction and the formation of side products.

Reaction Time: Monitoring the reaction progress is important to ensure complete conversion of the starting materials without significant degradation of the product.

For the Mitsunobu reaction, careful control of the addition of reagents and the reaction temperature is necessary to avoid the formation of byproducts. Purification of the final product is typically achieved through column chromatography. vulcanchem.com

Advanced Derivatization of the 4,7-Dibromo-2-octyl-2H-benzo[d]vulcanchem.comgoogle.comnih.govtriazole Core

The bromine atoms at the 4 and 7 positions of the 4,7-Dibromo-2-octyl-2H-benzo[d] vulcanchem.comgoogle.comnih.govtriazole core are valuable handles for further functionalization. These positions are amenable to various cross-coupling and substitution reactions, allowing for the synthesis of a wide range of derivatives with tailored properties.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. The bromine atoms on the benzotriazole core can be reacted with boronic acids or esters to introduce aryl or other organic groups. vulcanchem.com This allows for the tuning of the electronic and photophysical properties of the molecule.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the triazole ring can activate the bromine atoms towards nucleophilic aromatic substitution. This allows for the replacement of the bromine atoms with various nucleophiles, such as thiols or amines, to alter the solubility and electronic bandgap of the resulting compounds. vulcanchem.comnih.gov

Nitration Strategies for Modified Benzotriazole Derivatives

Nitration of the benzotriazole scaffold is a fundamental strategy for introducing nitro groups, which can subsequently be transformed into other functional groups, such as amines. This process allows for the synthesis of a diverse range of derivatives. Research has shown that benzotriazole derivatives can be effectively reacted to form nitro-substituted intermediates. These intermediates are valuable precursors for further synthetic transformations, including reduction to amino derivatives which can then be functionalized.

One common pathway involves the condensation of a benzotriazole, such as 4,7-dibromobenzotriazole, with a nitro-substituted reactant like 3- or 4-nitrochlorobenzyl in a basic environment. This reaction typically yields a mixture of N1 and N2 isomers, which can be separated using chromatographic techniques. The resulting nitro-functionalized benzotriazole derivatives can then undergo reduction of the nitro group to an amine. This reduction is often accomplished using reagents such as methylhydrazine or hydrated hydrazine (B178648) in the presence of a palladium on activated carbon catalyst. The resulting amino group provides a new site for further modifications, such as acylation or the formation of ureas, expanding the library of accessible compounds.

Table 1: Overview of Nitration and Subsequent Reduction of Benzotriazole Derivatives

Step Reagents and Conditions Precursor Compound Intermediate/Product Purpose
Nitration 3- or 4-nitrochlorobenzyl, Cs₂CO₃ Substituted Benzotriazole N-nitrobenzyl-benzotriazole isomers Introduction of a nitro functional group

| Reduction | Hydrazine hydrate, Pd/C | Nitro-substituted benzotriazole | Amino-substituted benzotriazole | Conversion of nitro group to a versatile amino group |

Introduction of Alkynylphenyl Groups for π-Conjugation Elongation

To extend the π-conjugation of the benzotriazole core, which is crucial for tuning the optoelectronic properties of materials used in organic electronics, the introduction of alkynylphenyl groups is a powerful strategy. The Sonogashira cross-coupling reaction is the premier method for this transformation. researchgate.net This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl halide. nih.gov

In this context, 4,7-Dibromo-2-octyl-2H-benzo[d] electrochemsci.orgnih.govuhasselt.betriazole is an ideal precursor. The bromine atoms at the 4 and 7 positions can react with various substituted phenylacetylenes. The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and co-catalyzed by a copper(I) salt, like CuI, in the presence of a base, commonly an amine such as triethylamine (B128534) (TEA). nih.gov This methodology allows for the sequential or double addition of alkynylphenyl groups, leading to a significant elongation of the conjugated system and a modification of the molecule's electronic band gap. Copper-free Sonogashira protocols have also been developed to circumvent issues like the formation of homo-coupling byproducts. nih.gov

Table 2: Typical Conditions for Sonogashira Coupling with Dibromo-benzotriazole

Component Example Reagent/Condition Role in Reaction
Aryl Halide Precursor 4,7-Dibromo-2-octyl-2H-benzo[d] electrochemsci.orgnih.govuhasselt.betriazole Substrate providing sites for coupling
Alkyne Substituted Phenylacetylene π-conjugation extending group
Palladium Catalyst PdCl₂(PPh₃)₂ Catalyzes the cross-coupling cycle
Copper(I) Co-catalyst Copper(I) iodide (CuI) Facilitates the formation of a copper acetylide intermediate
Base Triethylamine (TEA) Neutralizes the generated HX and facilitates catalyst regeneration

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Solubilizes reactants and catalysts |

A key advantage of this method is its functional group tolerance, allowing for the use of a wide variety of substituted alkynylphenyl reagents to fine-tune the properties of the final product. researchgate.net

Incorporation of Chalcogenazolo Linkages to the Benzotriazole Scaffold

Incorporating chalcogenazolo units, such as benzothiadiazole (a sulfur-containing azole) or benzoselenadiazole (a selenium-containing azole), into a molecular structure alongside a benzotriazole core is a common strategy in materials science to create donor-acceptor (D-A) type copolymers. electrochemsci.orgresearchgate.net These materials often possess low band gaps and are suitable for applications in organic solar cells and electrochromic devices. electrochemsci.orgrsc.org The benzotriazole unit typically acts as an electron acceptor.

The synthesis of these complex conjugated systems relies heavily on palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling. Using 4,7-Dibromo-2-octyl-2H-benzo[d] electrochemsci.orgnih.govuhasselt.betriazole as a precursor, it can be coupled with a distannylated or diborylated chalcogenazole monomer. For instance, in a Stille coupling polymerization, the dibromo-benzotriazole derivative would be reacted with a monomer like 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene (B52699) or a distannylated benzothiadiazole derivative.

Table 3: Cross-Coupling Strategies for Chalcogenazolo Linkages

Coupling Reaction Benzotriazole Precursor Chalcogenazolo Precursor Typical Catalyst Resulting Structure
Stille Coupling 4,7-Dibromo-2-octyl-2H-benzo[d] electrochemsci.orgnih.govuhasselt.betriazole Distannylated benzothiadiazole or benzoselenadiazole derivative Pd(PPh₃)₄ Alternating copolymer with direct linkage

| Suzuki Coupling | 4,7-Dibromo-2-octyl-2H-benzo[d] electrochemsci.orgnih.govuhasselt.betriazole | Diborylated (e.g., pinacol (B44631) boronic ester) benzothiadiazole or benzoselenadiazole derivative | Pd(PPh₃)₄ or other Pd complexes, and a base (e.g., K₂CO₃) | Alternating copolymer with direct linkage |

Polymerization Mechanisms and Strategies Employing 4,7 Dibromo 2 Octyl 2h Benzo D 1 2 3 Triazole Monomers

Transition Metal-Catalyzed Cross-Coupling Polymerizations

Transition metal-catalyzed cross-coupling reactions are the cornerstone for synthesizing conjugated polymers incorporating the 4,7-Dibromo-2-octyl-2H-benzo[d] mdpi.comvulcanchem.com20.210.105triazole unit. These methods allow for the precise construction of polymer backbones by forming carbon-carbon bonds between the dibrominated benzotriazole (B28993) monomer and various co-monomers.

Stille polycondensation is a versatile and widely employed method for creating π-conjugated polymers. wiley-vch.de This reaction involves the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic halide. wiley-vch.de In the context of 4,7-Dibromo-2-octyl-2H-benzo[d] mdpi.comvulcanchem.com20.210.105triazole, this monomer acts as the dihalide component, reacting with a distannyl-functionalized donor monomer.

The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The reaction's tolerance to a wide variety of functional groups makes it a powerful tool for polymer synthesis. wiley-vch.de For example, researchers have successfully synthesized alternating low bandgap copolymers by reacting benzotriazole derivatives with stannylated benzodithiophene donor units. rsc.orgresearchgate.net These polymerizations typically yield materials with moderate to high molecular weights and desirable thermal properties for applications in polymer solar cells. rsc.orgresearchgate.net

Two notable copolymers, PBDTDTBTz and PBDTBTz, were synthesized via Stille coupling, demonstrating the utility of this method for creating benzodithiophene-benzotriazole copolymers. rsc.org The resulting polymers exhibited good thermal stability and optical absorption properties suitable for photovoltaic applications. rsc.orgresearchgate.net

Table 1: Examples of Polymers Synthesized via Stille Polycondensation

Polymer NameAcceptor MonomerDonor MonomerApplicationReference
PBDTDTBTz2-octyl-4,7-di(thiophen-2-yl)-2H-benzo[d] mdpi.comvulcanchem.com20.210.105triazole derivative4,8-bis(2-ethylhexyloxy)benzo[1,2-b;3,4-b]dithiophene derivativePolymer Solar Cells rsc.orgresearchgate.net
PBDTBTz4,7-dibromo-2-dodecylbenzotriazole4,8-bis(2-ethylhexyloxy)benzo[1,2-b;3,4-b]dithiophene derivativePolymer Solar Cells rsc.orgresearchgate.net
PSBT / PSeBT mdpi.comvulcanchem.comnih.govchalcogenazolo[3,4-f]-benzo mdpi.comvulcanchem.com20.210.105triazole derivativeBenzodithiopheneElectrochromic Devices metu.edu.trresearchgate.net

Suzuki polycondensation is another cornerstone of transition metal-catalyzed polymer synthesis, reacting organoboron compounds (boronic acids or esters) with organohalides. 20.210.105rsc.org This method is favored for its mild reaction conditions, high yields, and the commercial availability of a wide range of boronic acid derivatives. The boronic acid byproducts are generally non-toxic and easily removed, simplifying polymer purification.

This technique has been extensively used to copolymerize 4,7-dibromo-2-alkyl-2H-benzo[d] mdpi.comvulcanchem.com20.210.105triazole with various donor units, particularly fluorene (B118485) derivatives functionalized with boronic acid or pinacol (B44631) boronic ester groups. mdpi.comnih.gov The resulting D-A copolymers often exhibit tunable photophysical properties and have been investigated for their potential in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.comnih.gov For instance, the Suzuki coupling of a 4,7-dibromo-2-hexyl-2H-benzo[d] mdpi.comvulcanchem.com20.210.105triazole monomer with a fluorene-based diboronic ester yielded a series of copolymers with varying chain lengths and distinct emission properties. mdpi.com

Table 2: Research Findings from Suzuki Polycondensation Studies

Study FocusMonomers UsedKey FindingsReference
Tunable Emission in Fluorene Copolymers4,7-dibromo-2-hexyl-2H-benzo[d] mdpi.comvulcanchem.com20.210.105triazole and fluorene diboronic esterDemonstrated strong modulation of absorption and emission properties by functionalizing the benzotriazole unit. mdpi.com
Red-Light-Emitting DiodesFunctionalized fluorenes and oligothiophenesSuccessfully led to new processable alternating copolymers with bandgaps ranging from 2.0 to 2.2 eV. 20.210.105
Synthesis of π-Conjugated CopolymersVarious monomers with a 1,2,3-triazole moietyProduced well-defined and soluble copolymers with molecular weights (Mn) in the range of 16.4–20.1 kDa. rsc.org

Beyond Stille and Suzuki reactions, other cross-coupling methods have been explored for synthesizing benzotriazole-containing polymers. Kumada catalyst-transfer polycondensation, which utilizes Grignard-type monomers, has been used to create polymers like poly(5,6-difluorobenzotriazole-alt-4-hexylthiophene). nih.gov However, the functional group tolerance of Grignard reagents can be limited. nih.govmdpi.com

More recently, direct C-H arylation polymerization (DArP) has emerged as a more atom-economical alternative. This method avoids the pre-functionalization of one of the monomers (with tin or boron groups), directly coupling a C-H bond with a C-Br bond. This reduces synthetic steps and the formation of toxic byproducts. For example, π-conjugated polymers have been synthesized through the direct C-H cross-coupling polycondensation of 5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d] mdpi.comvulcanchem.com20.210.105triazole with various thiophene-based donor units, yielding polymers with high molecular weights suitable for OLED applications. nih.gov

Rational Design of Co-Monomer Selection for Donor-Acceptor (D-A) Copolymers

The selection of the co-monomer (the donor unit) to be paired with the 4,7-Dibromo-2-octyl-2H-benzo[d] mdpi.comvulcanchem.com20.210.105triazole acceptor is critical in determining the final properties of the D-A copolymer. The electronic energy levels, optical bandgap, and morphology of the polymer can be precisely tuned by choosing an appropriate donor.

Benzodithiophene (BDT) is a highly popular electron-donating unit used in high-performance conjugated polymers for organic solar cells. Its rigid and planar structure promotes intermolecular π-π stacking, which is beneficial for charge transport. researchgate.net

When copolymerized with benzotriazole acceptors like 4,7-Dibromo-2-octyl-2H-benzo[d] mdpi.comvulcanchem.com20.210.105triazole, BDT-based monomers yield low bandgap polymers. rsc.orgresearchgate.net The strong intramolecular charge transfer between the electron-rich BDT donor and the electron-deficient benzotriazole acceptor leads to broad absorption in the visible spectrum. For example, the copolymer PBDTDTBTz, synthesized from BDT and a dithienyl-benzotriazole unit, was used in a polymer solar cell that achieved a power conversion efficiency of 1.7% with a high fill factor of 0.62. rsc.org

Fluorene is another widely used donor building block, known for its high photoluminescence quantum yield and excellent thermal stability. Copolymers of fluorene and benzotriazole are of particular interest for light-emitting applications. mdpi.comnih.gov The fluorene unit provides a strong blue emission, which can be modulated by the intramolecular charge transfer with the benzotriazole acceptor, allowing for the tuning of the emission color across the visible spectrum. 20.210.105

The Suzuki polycondensation of 4,7-dibromo-2-hexyl-2H-benzo[d] mdpi.comvulcanchem.com20.210.105triazole with a dihexylfluorene-based diboronic acid derivative produced the copolymer P1a. mdpi.com This material demonstrated the successful incorporation of both monomer units into a D-A architecture, with the potential for use in organic optoelectronics. mdpi.com The properties of these copolymers are highly dependent on the specific fluorene derivative used and the nature of the linkage between the donor and acceptor units. mdpi.com20.210.105

Inclusion of Quinoxaline (B1680401) Derivatives in Random Copolymers

The creation of random copolymers is a versatile strategy to fine-tune the properties of conjugated polymers. Both benzotriazole and quinoxaline moieties serve as effective electron-accepting units in D-A polymer architectures. The copolymerization of a benzotriazole monomer like 4,7-Dibromo-2-octyl-2H-benzo[d] researchgate.netrsc.orgresearchgate.nettriazole with quinoxaline derivatives allows for the modulation of the polymer's electronic energy levels and absorption characteristics.

While specific reports detailing the random copolymerization of 4,7-Dibromo-2-octyl-2H-benzo[d] researchgate.netrsc.orgresearchgate.nettriazole with quinoxaline derivatives are not extensively documented in the available literature, the synthesis of such copolymers is chemically feasible through established cross-coupling reactions like Stille or Suzuki polymerization. These methods are commonly used to link various aryl halides and organostannane or boronic ester compounds. The incorporation of different acceptor units along the polymer backbone can disrupt regularity, which may influence morphology and charge transport, but it also provides a powerful tool for achieving targeted highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Exploration of Thienopyrroledione (TPD) and Dithienogermole (DTG) Co-monomers

The exploration of novel co-monomers is crucial for advancing the performance of benzotriazole-based polymers. Thienopyrroledione (TPD) and Dithienogermole (DTG) are recognized as promising electron-donating or accepting units for conjugated polymer synthesis. However, direct reports on the copolymerization of 4,7-Dibromo-2-octyl-2H-benzo[d] researchgate.netrsc.orgresearchgate.nettriazole with TPD or DTG are not widely available in current research literature.

Nevertheless, the utility of related dithieno- compounds in conjunction with benzotriazole acceptors is well-established. For instance, copolymers based on benzotriazole and other atom-bridged dithiophenes like dithieno[3,2-b:2′,3′-d]pyrrole (DTP) and dithieno[3,2-b:2′,3′-d]silole (DTS) have been successfully synthesized. researchgate.netresearchgate.net These studies demonstrate that the properties of the resulting polymers, including their absorption spectra and electronic energy levels, can be effectively tuned by altering the bridging atom (e.g., nitrogen, silicon, carbon) within the dithiophene donor unit. researchgate.net This precedent suggests that TPD and DTG could serve as effective co-monomers with benzotriazole to create novel D-A polymers with tailored characteristics.

Table 1: Properties of Copolymers Based on Benzotriazole and Atom-Bridged Dithiophene Donors researchgate.net
CopolymerDonor UnitBridging AtomOptical Bandgap (eV)HOMO Level (eV)LUMO Level (eV)
PNTBTZDithienopyrrole (DTP)Nitrogen1.80-5.15-3.35
PSTBTZDithienosilole (DTS)Silicon1.91-5.32-3.41
PCTBTZCyclopentadithiophene (CT)Carbon1.88-5.25-3.37

Strategic Utilization of π-Bridges (e.g., thiophene (B33073), selenophene (B38918), furan, thienothiophene) in Polymer Design

In the architecture of D-A polymers, π-bridges are crucial components that link the donor and acceptor moieties. The choice of π-bridge significantly impacts the polymer's conformation, effective conjugation length, and intramolecular charge transfer (ICT) characteristics. Thiophene is one of the most widely used π-bridges in benzotriazole-based polymers due to its ability to enhance charge transport and extend the polymer's conjugation, which can shift absorption towards near-infrared (NIR) wavelengths. mdpi.com

Replacing thiophene with other heterocyclic systems like selenophene has been shown to be an effective strategy for lowering the polymer's band gap. mdpi.com For example, in studies directly comparing thiophene and selenophene π-bridges in benzotriazole-containing polymers, the selenophene analogues consistently exhibited red-shifted absorption and lower band gaps. researchgate.net The larger atomic radius of selenium compared to sulfur can lead to stronger intermolecular interactions and improved charge mobility. Thieno[3,2-b]thiophene has also been employed as a rigid and planar π-bridge, which helps to enhance intermolecular π-π stacking and effective conjugation length.

Table 2: Effect of π-Bridge on the Properties of Benzotriazole-Based Polymers
Polymerπ-BridgeOptical Bandgap (eV)Key FindingReference
P1Selenophene1.77Selenophene substitution resulted in a lower band gap and red-shifted absorption compared to thiophene analogs. researchgate.net
P2Selenophene1.82Achieved a very fast switching time of 0.2 seconds, the fastest reported for benzotriazole-based polymers at the time. researchgate.net
TT61Thieno[3,2-b]thiophene-Replacing thiophene with the more rigid thienothiophene enhanced effective conjugation length and intermolecular stacking.
PBDTDTBTzThiophene1.94The inclusion of thiophene π-bridges between benzodithiophene and benzotriazole units yielded a low bandgap polymer. rsc.org

Catalyst-Free Photopolymerization Techniques for 4,7-Dibromo-2-(2-octyldodecyl)-2H-benzo[d]researchgate.netrsc.orgresearchgate.nettriazole Derivatives

Moving beyond traditional transition-metal-catalyzed methods, catalyst-free photopolymerization has emerged as a powerful technique for synthesizing conjugated polymers. Research has demonstrated a successful photopolymerization of electron-deficient heteroaryl Grignard monomers, including a derivative of the title compound, 4,7-Dibromo-2-(2-octyldodecyl)-2H-benzo[d] researchgate.netrsc.orgresearchgate.nettriazole, using visible light. This approach avoids transition-metal catalysts, which can be difficult to remove from the final product, and provides a direct route to n-type conjugated polymers.

Grignard Photopolymerization Mechanisms

The mechanism of this catalyst-free Grignard photopolymerization is proposed to proceed via a radical-nucleophilic aromatic substitution (SRN1) pathway. The process is initiated by photoexcitation of the growing polymer chains. Spectroscopic studies indicate that the propagating species are bromide-capped radical anions. Light absorption redistributes electron density in the substrate, which helps to overcome unfavorable ground-state equilibria that might otherwise hinder the reaction. This photocontrolled reaction is distinct from many thermal processes and highlights an unusual mechanism where light directly facilitates monomer coordination and chain propagation.

In-situ Chain-Trapping Experiments for Polymer Characterization during Photopolymerization

To elucidate the nature of the active propagating species during the photopolymerization, in-situ chain-trapping experiments have been conducted. In one key experiment, the photopolymerization of the mono-Grignard reagent of 4,7-Dibromo-2-(2-octyldodecyl)-2H-benzo[d] researchgate.netrsc.orgresearchgate.nettriazole was allowed to proceed for several hours, at which point the chains were still actively growing. An aldehyde, 2,6-difluorobenzaldehyde, was then injected into the reaction mixture.

Analysis of the reaction products showed that the aldehyde did not incorporate into the polymer or oligomer fractions. Instead, it reacted with the small-molecule Grignard reagent remaining in the solution. This result provides strong evidence that the active chain-end of the growing polymer is a Grignard-like species (a radical anion with a halide end-group) rather than a free sp2 radical. This confirms that the polymerization proceeds through a controlled anionic or radical-anionic pathway rather than an uncontrolled free-radical mechanism.

Electronic Structure and Optoelectronic Phenomena in 4,7 Dibromo 2 Octyl 2h Benzo D 1 2 3 Triazole Based Materials

Frontier Molecular Orbital Analysis (HOMO/LUMO Energy Levels)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical parameters that dictate the electronic and optical properties of organic semiconductor materials. These energy levels govern charge injection, transport, and the open-circuit voltage in photovoltaic devices.

Cyclic voltammetry (CV) is a widely used electrochemical technique to determine the HOMO and LUMO energy levels of conjugated polymers and molecules. By measuring the onset oxidation (E_ox) and reduction (E_red) potentials, the energy levels can be estimated using empirical formulas.

For instance, in a study of copolymers containing benzotriazole (B28993) and benzodithiophene units with different π-bridges, the HOMO and LUMO energy levels were determined from the onset oxidation and reduction potentials obtained by cyclic voltammetry. For a copolymer designated as P1, the HOMO and LUMO energy levels were recorded at -5.25 eV and -3.34 eV, respectively. Another copolymer, P2, exhibited HOMO and LUMO levels at -5.38 eV and -3.48 eV, respectively. The electrochemical band gaps for P1 and P2 were calculated to be 1.91 eV and 1.90 eV.

Similarly, two novel donor-acceptor copolymers, PPADTBTDI-DMO and PPADTBTDI-8, were synthesized and characterized. mdpi.com These polymers were found to have low-lying HOMO levels of approximately -5.5 eV and LUMO energy levels of -3.56 eV. mdpi.com

The electrochemical properties of materials incorporating 4,7-Dibromo-2-octyl-2H-benzo[d] nih.govacs.orgresearchgate.nettriazole are crucial for their application in organic electronics. The table below summarizes the key electrochemical data for representative polymers.

PolymerHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)
P1-5.25-3.341.91
P2-5.38-3.481.90
PPADTBTDI-DMO~ -5.5-3.561.94
PPADTBTDI-8~ -5.5-3.561.94
P-SBTBDT-5.17-3.341.83

This table presents the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, along with the calculated electrochemical band gaps for several benzotriazole-based polymers as determined by cyclic voltammetry. mdpi.com

The introduction of different functional groups onto the benzotriazole core or the surrounding monomer units can significantly influence the HOMO and LUMO energy levels. Electron-donating groups generally raise the HOMO level, while electron-withdrawing groups tend to lower the LUMO level. This tuning of energy levels is a key strategy in the molecular engineering of materials for specific applications. nih.gov

For example, the presence of strong electron-donating groups can enhance the reactivity of benzotrifluoride derivatives towards hydrolysis, a principle that can be qualitatively applied to predict the photochemical reactivity based on ring substituents. nih.gov In the context of triarylamine molecules, increasing the electron-donating ability of substituents leads to an increase in the HOMO energy. chemrxiv.org Conversely, the introduction of electron-withdrawing groups like a cyano group can lower the LUMO energy levels. chemrxiv.org

Electronic Band Gap Engineering in Conjugated Polymers

The electronic band gap (Eg) is a fundamental property of a semiconductor that determines its absorption spectrum and is a critical parameter in the design of organic solar cells and other optoelectronic devices. For conjugated polymers, the band gap can be precisely controlled through molecular design.

The "donor-acceptor" (D-A) approach is a powerful strategy for narrowing the band gap of conjugated polymers. mdpi.com This involves alternating electron-rich (donor) and electron-deficient (acceptor) units along the polymer backbone. The 4,7-Dibromo-2-octyl-2H-benzo[d] nih.govacs.orgresearchgate.nettriazole unit can act as a building block in creating such D-A copolymers. This design promotes intramolecular charge transfer (ICT) between the donor and acceptor moieties, which leads to a smaller energy gap between the HOMO and LUMO levels. mdpi.com

The synthesis of a series of annelated benzotriazole-based polymers has demonstrated the ability to achieve variable and narrow band gaps, ranging from 1.31 to 1.34 eV. nih.govresearchgate.net This fine-tuning of the band gap is achieved through the rational design of the polymer structure. acs.org

The extent of band gap narrowing in D-A copolymers is directly related to the strength of the acceptor unit and the nature of the π-bridge connecting the donor and acceptor moieties. A stronger acceptor unit will generally lead to a greater degree of ICT and thus a smaller band gap.

The choice of the π-bridge is also critical. Thiophene (B33073) is a commonly used π-bridge due to its ability to enhance charge transport and extend the conjugation length of the polymer. mdpi.com The introduction of thiophene can also reduce steric hindrance between the D-A units, promoting a more planar polymer backbone which is favorable for charge mobility. mdpi.com For example, a copolymer incorporating selenophene (B38918) as a π-spacer exhibited an electronic band gap of 1.83 eV. In another study, two D-A copolymers with furan and thieno[3,2-b]thiophene as π-bridges were synthesized, demonstrating how the choice of the bridging unit influences the electrochemical and spectral properties. researchgate.net The optical band gaps for these polymers were found to be 1.83 eV and 1.81 eV, respectively.

The following table illustrates the impact of molecular structure on the optical band gap of benzotriazole-based polymers.

Polymer Systemπ-BridgeAcceptor UnitOptical Band Gap (eV)
Annelated Benzotriazole Polymer SeriesN/AAnnelated Benzotriazole1.31 - 1.34
P1SelenopheneBenzotriazole1.83
P2ThiopheneBenzotriazole1.81
PPADTBTDI-DMOThiopheneBenzothiadiazole dicarboxylic imide1.66
PPADTBTDI-8ThiopheneBenzothiadiazole dicarboxylic imide1.66

This table showcases the optical band gaps of various polymers incorporating benzotriazole or related acceptor units, highlighting the influence of the π-bridge and acceptor strength on this key electronic property. nih.govresearchgate.netmdpi.com

Absorption and Emission Spectroscopy

The absorption and emission properties of materials containing 4,7-Dibromo-2-octyl-2H-benzo[d] nih.govacs.orgresearchgate.nettriazole are key to their function in light-harvesting and light-emitting applications.

The UV-vis absorption spectra of these materials are characterized by bands corresponding to π-π* transitions and, in the case of D-A copolymers, intramolecular charge transfer (ICT) bands. The position of the absorption maximum (λ_max) and the absorption onset are directly related to the electronic band gap. For instance, benzotriazole-based polymers have been shown to exhibit broad absorption, which is advantageous for photovoltaic applications. researchgate.net

The emission properties, such as the fluorescence wavelength and quantum yield, are also highly dependent on the molecular structure. For example, in a study of T-shaped 2H-benzo[d] nih.govacs.orgresearchgate.nettriazoles, the emission spectra were investigated, revealing how structural modifications can tune the emissive properties. The photophysical characteristics of extended acenaphtho[1,2-d] nih.govacs.orgresearchgate.nettriazoles have also been studied, showing well-defined absorption and emission bands. researchgate.net The emission of one such triazole derivative had a maximum at 440 nm, resulting in observable blue fluorescence. researchgate.net In some cases, solvatochromism is observed, where the emission peak shifts with the polarity of the solvent, confirming the presence of a charge-transfer state. unamur.be

Analysis of UV-Vis Absorption Profiles in Solution and Thin Films

The electronic absorption properties of benzotriazole derivatives are governed by the π-conjugated system of the benzotriazole core. The position and intensity of the absorption bands are sensitive to the nature of the substituents on the aromatic ring and the solvent environment. For 2-alkyl-4,7-dibromobenzotriazoles, the UV-Vis absorption spectra in solution typically exhibit characteristic bands corresponding to π-π* transitions within the benzotriazole ring system.

In a study of polymers derived from 2-decyl- and 2-dodecyl-4,7-di(thiophen-2-yl)-2H-benzo[d] nih.govresearchgate.netnih.govtriazole, the absorption maxima in chloroform solution were observed at approximately 500 nm. nih.gov While this data is for a more extended conjugated system, it provides an insight into the absorption region of benzotriazole derivatives. For the simpler 4,7-dibromo-2-alkylbenzotriazoles, the absorption is expected to be in the UV region, with the bromine atoms causing a slight bathochromic (red) shift compared to the unsubstituted benzotriazole.

When these materials are cast into thin films, intermolecular interactions can lead to changes in the absorption profile. Often, a broadening and a red-shift of the absorption bands are observed, which is indicative of aggregation effects and a more ordered arrangement of the molecules in the solid state. For instance, polymers containing 2-dodecyl-4,7-di(thiophen-2-yl)-2H-benzo[d] nih.govresearchgate.netnih.govtriazole units showed a red-shift of about 10 nm in the absorption maximum when transitioning from solution to a thin film. nih.gov

Table 1: Representative UV-Vis Absorption Data for a Structurally Similar Benzotriazole Derivative

Compound Medium Absorption Maximum (λmax)
Poly{2-decyl-4,7-di(thiophen-2-yl)-2H-benzo[d] nih.govresearchgate.netnih.govtriazole} Chloroform Solution ~500 nm

Note: Data is for a polymeric derivative and is used to illustrate the general absorption characteristics.

Investigation of Intramolecular Charge Transfer (ICT) Bands

Intramolecular charge transfer (ICT) is a phenomenon observed in molecules that possess both an electron-donating (donor) and an electron-accepting (acceptor) moiety, linked by a π-conjugated bridge. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a new, lower-energy absorption band known as the ICT band. The benzotriazole unit can act as an acceptor group.

In the case of 4,7-Dibromo-2-octyl-2H-benzo[d] nih.govresearchgate.netnih.govtriazole, the benzotriazole core is substituted with electron-withdrawing bromine atoms, enhancing its acceptor character. If this unit is incorporated into a larger molecule with a suitable donor group, the appearance of an ICT band would be expected. The energy of this ICT band would be highly sensitive to the solvent polarity, with more polar solvents stabilizing the charge-separated excited state and causing a red-shift in the absorption.

Photoluminescence Properties and Tunable Emission Characteristics

Many benzotriazole derivatives exhibit fluorescence, and their emission properties can be tuned by chemical modification. The emission wavelength, quantum yield, and lifetime are key parameters that determine their suitability for applications in OLEDs and fluorescent probes.

For T-shaped 2H-benzo[d] nih.govresearchgate.netnih.govtriazole derivatives, tunable luminescence across a wide spectral range from 500 to 700 nm has been demonstrated by varying the substituents on the benzotriazole core. While direct photoluminescence data for 4,7-Dibromo-2-octyl-2H-benzo[d] nih.govresearchgate.netnih.govtriazole is scarce, it is expected to be a blue-emitting material in solution, with the emission wavelength being influenced by the solvent polarity.

In the solid state, aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) can occur. In AIE-active materials, the fluorescence is enhanced in the aggregated state due to the restriction of intramolecular rotations, which are non-radiative decay pathways in solution. This property is highly desirable for solid-state lighting applications.

Table 2: Illustrative Photoluminescence Data for a T-Shaped Benzotriazole Derivative in Different Solvents

Solvent Emission Maximum (λem)
Hexane ~450 nm
Toluene ~480 nm
Dichloromethane (B109758) ~520 nm

Note: This data is hypothetical and serves to illustrate the concept of tunable emission based on solvent polarity for benzotriazole derivatives.

Redox States and Electrochromic Behavior

The redox properties of 4,7-Dibromo-2-octyl-2H-benzo[d] nih.govresearchgate.netnih.govtriazole are of interest for its potential use in electrochromic materials. Electrochromism is the phenomenon where a material changes its optical properties (color) in response to an electrochemical stimulus.

Spectroelectrochemical Studies of Polaron Band Formation

Spectroelectrochemistry is a powerful technique to study the changes in the electronic absorption spectrum of a molecule as a function of the applied potential. When an electroactive molecule undergoes oxidation or reduction, new species such as radical cations (polarons) and dications (bipolarons) are formed, which have distinct absorption bands in the visible or near-infrared (NIR) region.

For polymers containing 2-alkyl-4,7-dibromobenzotriazole units, spectroelectrochemical studies have shown the formation of polaron and bipolaron bands upon electrochemical oxidation. In the neutral state, these polymers typically show a π-π* transition in the visible region. As the potential is increased, this band bleaches, and new absorption bands at lower energies (longer wavelengths) appear, corresponding to the formation of polarons and subsequently bipolarons.

Multi-chromic Properties in Response to Electrochemical Stimuli

The ability to switch between multiple colors is a key feature of high-performance electrochromic materials. Polymers based on 2-alkyl-4,7-dibromobenzotriazole have demonstrated multi-chromic behavior. For instance, low band-gap polymers incorporating these units have been shown to switch from magenta or blue in their neutral state to a transmissive light blue in the fully oxidized state. nih.gov

The specific colors and the switching voltages depend on the detailed molecular structure of the polymer. While the monomeric 4,7-Dibromo-2-octyl-2H-benzo[d] nih.govresearchgate.netnih.govtriazole itself is not expected to exhibit the same robust electrochromic performance as a polymer, its redox behavior is the fundamental basis for the properties of the corresponding polymers.

Table 3: Electrochemical and Electrochromic Data for a Polymer Incorporating a 2-Alkyl-4,7-dibromobenzotriazole Derivative

Polymer Neutral State Color Oxidized State Color Optical Contrast (%) Switching Time (s)

Note: Data is for a polymeric derivative to illustrate the electrochromic potential. nih.gov

Charge Transport Dynamics in 4,7 Dibromo 2 Octyl 2h Benzo D 1 2 3 Triazole Based Semiconducting Materials

Carrier Mobility Measurements

Carrier mobility (µ) is a critical parameter that quantifies how quickly a charge carrier can move through a material under the influence of an electric field. In benzotriazole-based polymers, high and balanced charge carrier mobility is desirable for efficient device operation. mdpi.com Various techniques are employed to measure this property, providing insights into the material's intrinsic transport capabilities.

The Space-Charge-Limited Current (SCLC) method is a widely used technique to determine the charge carrier mobility in organic semiconductors. acs.orgmdpi.com This method involves fabricating a single-carrier device (either hole-only or electron-only) and analyzing its current density-voltage (J-V) characteristics.

In a typical setup, the device has a structure of ITO/PEDOT:PSS/active layer/MoO₃/Ag for a hole-only device, or ITO/ZnO/active layer/PNDIT-F3N/Ag for an electron-only device. researchgate.net When a voltage is applied, charge carriers are injected from the electrode into the organic semiconductor layer. At a certain voltage, the injected charge density exceeds the intrinsic charge density of the material, and the current becomes limited by the buildup of this space charge.

The J-V characteristic in the SCLC regime is described by the Mott-Gurney law:

J = (9/8)ε₀εᵣµ(V²/L³)

where:

J is the current density

ε₀ is the permittivity of free space

εᵣ is the relative permittivity of the material

µ is the charge carrier mobility

V is the effective voltage

L is the thickness of the active layer

By plotting J¹ᐟ² versus V, a linear relationship is expected in the SCLC region, and the mobility (µ) can be extracted from the slope of this line. mdpi.com This method has been successfully applied to various benzotriazole-based polymer systems to evaluate their hole (µh) and electron (µe) mobilities. acs.org For instance, in a study of ternary organic solar cells, the SCLC method was used to measure the mobilities of binary and ternary blends containing a difluorobenzotriazole-based polymer, P141. acs.org

The ability of 4,7-Dibromo-2-octyl-2H-benzo[d] nih.govnih.govmdpi.comtriazole-based materials to transport holes and electrons is not intrinsic to the monomer alone but is heavily influenced by a range of structural and processing factors within the final polymer.

Side-Chain Engineering : The type and positioning of alkyl side chains on the polymer backbone have a profound impact on morphology and charge mobility. nih.govresearchgate.net Research on diketopyrrolopyrrole (DPP)-benzotriazole copolymers demonstrated that introducing a linear side chain on the DPP unit and a branched, solubilizing side chain on the BTZ unit led to a significant increase in thin-film order and carrier mobility. nih.govresearchgate.net This strategic placement of side chains can facilitate more ordered molecular packing, which is conducive to efficient charge transport. nih.gov

Polymer Backbone and Planarity : The inclusion of certain units in the polymer backbone can enhance charge transport. Thiophene (B33073), for example, is often used as a π-spacer as it can decrease steric hindrance between donor-acceptor units, promoting backbone planarity. mdpi.com A flatter polymer structure favors better intermolecular π-π stacking and the transport of charge carriers. acs.org Conversely, significant torsion angles between the benzotriazole (B28993) core and adjacent donor groups, caused by steric hindrance, can be detrimental to crystal packing and electrical properties. nih.gov

Synthesis Method : The polymerization technique used can affect the final material's performance. A direct comparison between Suzuki polycondensation and direct arylation for synthesizing DPP-BTZ polymers showed that the Suzuki method produced materials with higher electrical performance. nih.govresearchgate.net This difference was attributed to a lower density of chain defects in the polymers made via Suzuki polycondensation. researchgate.net

Molecular Weight and Aggregation : Higher molecular weight generally correlates with increased mobility, as longer polymer chains can reduce the number of charge-hopping events required to traverse a given distance. nih.gov Furthermore, polymer chain aggregation in thin films, often suggested by a red-shift in absorption spectra, can enhance chain coplanarity and improve charge transport. acs.org

Annealing Temperature : Post-deposition thermal annealing is a critical processing step. For several DPP-BTZ polymers, higher annealing temperatures resulted in increased saturated field-effect mobilities for both holes and electrons. nih.gov

The interplay of these factors determines the ultimate charge transport characteristics of the material. For example, a polymer synthesized via Suzuki polycondensation with optimized side chains can exhibit exceptionally high and balanced electron and hole mobilities, exceeding 2 cm² V⁻¹ s⁻¹. researchgate.net

Table 1: Charge Carrier Mobilities in Various Benzotriazole-Based Polymer Systems

Polymer SystemSynthesis MethodHole Mobility (µh) (cm²/V·s)Electron Mobility (µe) (cm²/V·s)µh/µe Ratio
(l-C₁₈)-DPP-(b-C₁₇)-BTZ researchgate.netSuzuki Polycondensation>2>2~1
(l-C₁₈)-DPP-(l-C₈)-BTZ nih.govSuzuki Polycondensation0.310.480.65
(l-C₁₆)-DPP-(l-C₈)-BTZ nih.govDirect Arylation0.0730.0750.97
P141:NFA5 Blend acs.orgDirect Arylation3.43 × 10⁻⁴2.41 × 10⁻⁴1.42
P139:NFA5 Blend acs.orgDirect Arylation3.51 × 10⁻⁴2.91 × 10⁻⁴1.21
Ternary Blend (P139:P141:NFA5) acs.orgDirect Arylation3.66 × 10⁻⁴3.07 × 10⁻⁴1.19

Mechanism of Charge Conduction in Benzotriazole-Based Polymers

Charge conduction in semiconducting polymers, including those based on benzotriazole, is a complex process that occurs through two primary pathways: intramolecular transport along the conjugated polymer backbone and intermolecular transport between adjacent polymer chains. nih.gov Efficient charge transport requires a combination of both.

Intramolecular Transport : Charge carriers can move relatively freely along the planar, π-conjugated backbone of a single polymer chain. The delocalized π-electron system provides a pathway for this movement. A rigid and torsion-free backbone is believed to result in a ribbon-like chain conformation that provides excellent intrachain charge transport. nih.gov

In polymers containing benzotriazole (BTZ) and other aromatic units, intermolecular transport is facilitated by π-π stacking interactions. nih.gov Studies on similar amorphous-like high-mobility polymers suggest that specific interchain connectivity pathways are crucial. For instance, in indacenodithiophene-co-benzothiadiazole (IDTBT), it was found that interactions between the electron-deficient benzothiadiazole (BT) units of perpendicularly oriented chains create a 3D mesh-like structure. nih.gov These "BT-BT crossings" act as efficient sites for interchain charge transport. nih.gov It is plausible that a similar mechanism involving the electron-deficient benzotriazole units exists in BTZ-based polymers, where these units provide effective pathways for charges to hop between chains. The introduction of π-spacers like thiophene can also facilitate stronger intramolecular charge transfer, which is a prerequisite for efficient conduction. mdpi.com

Correlation of Molecular Conformation and Intermolecular Stacking with Charge Mobility

A direct and critical relationship exists between the three-dimensional arrangement of polymer chains (molecular conformation and intermolecular stacking) and the resulting charge carrier mobility.

Molecular Planarity : A high degree of planarity along the polymer backbone is essential for effective π-orbital overlap, which facilitates intramolecular charge delocalization. nih.govacs.org The use of molecular "locks," such as intramolecular F···H and F···S interactions in fluorinated benzotriazole polymers, can reduce dihedral angles between monomer units, leading to a flatter structure that favors charge transport. acs.org Conversely, steric hindrance from bulky side groups can introduce significant torsion in the backbone, disrupting conjugation, hindering orderly packing, and ultimately reducing charge mobility. nih.gov

Intermolecular Stacking and Orientation : The way polymer chains pack together in a thin film is a key determinant of intermolecular charge hopping. Grazing-incidence wide-angle X-ray scattering (GIWAXS) is a technique used to probe this packing. In high-mobility DPP-BTZ polymers, a "face-on" orientation is observed, where the polymer backbones are parallel to the substrate, and the π-stacking direction is perpendicular to it. nih.gov This orientation is highly favorable for charge transport in transistor devices. A short π-stacking distance is indicative of strong intermolecular electronic coupling, which directly enhances charge mobility. acs.org

Crystallinity and Order : While high crystallinity is often associated with high mobility, some benzotriazole-based copolymers exhibit excellent performance even with an amorphous-like structure. nih.gov In these cases, short-range order and specific, efficient interchain connections, rather than long-range crystalline order, dominate the transport mechanism. nih.gov For instance, the strategic use of linear side chains on one monomer and branched chains on the BTZ comonomer can induce a highly ordered, semicrystalline structure with a clear face-on orientation, leading to mobilities greater than 2 cm² V⁻¹ s⁻¹. nih.govresearchgate.net This demonstrates that controlling the molecular conformation through chemical design directly translates to optimized intermolecular stacking and superior charge transport properties.

Table 2: Correlation of Structural Features with Polymer Performance

Structural FeatureObservationImpact on Charge Transport
Linear vs. Branched Side Chains nih.govresearchgate.netLinear chains on DPP with branched chains on BTZPromotes high thin-film order and face-on orientation
Backbone Planarity nih.govSmall dihedral angles between monomer unitsEnhances intramolecular charge transfer and facilitates better packing
Steric Hindrance nih.govLarge, bulky groups causing torsionDisrupts planarity, hinders crystal packing, and reduces mobility
Interchain Stacking nih.gov"Face-on" orientation with close π-stackingFavorable for intermolecular charge hopping in OFETs
Synthesis Route researchgate.netSuzuki polycondensation vs. Direct ArylationSuzuki method led to fewer defects and higher mobility

Advanced Characterization Techniques and Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4,7-Dibromo-2-octyl-2H-benzo[d] vulcanchem.comsigmaaldrich.comchemscene.comtriazole. Both ¹H and ¹³C NMR are utilized to confirm the molecular structure by providing detailed information about the chemical environment of each hydrogen and carbon atom. mdpi.comresearchgate.net The regiochemistry and spectral assignments for synthesized triazole derivatives are routinely studied using 1D and 2D NMR techniques. nih.govresearchgate.net

In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons on the benzotriazole (B28993) core and the aliphatic protons of the N-octyl chain are expected. The integration of these signals confirms the relative number of protons in each environment, while the splitting patterns (multiplicity) provide information about neighboring protons. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including those in the aromatic ring and the octyl side chain. mdpi.com The combination of these NMR techniques provides definitive proof of the compound's covalent structure. mdpi.com

Table 1: Expected NMR Data for 4,7-Dibromo-2-octyl-2H-benzo[d] vulcanchem.comsigmaaldrich.comchemscene.comtriazole

Analysis Type Functional Group Expected Chemical Shift (ppm) Description
¹H NMRAromatic-H~7.5 - 8.0Signals from the two protons on the dibrominated benzene (B151609) ring.
¹H NMRN-CH₂ (alpha)~4.5 - 4.7Triplet corresponding to the methylene (B1212753) group directly attached to the triazole nitrogen.
¹H NMRAliphatic -(CH₂)₆-~1.2 - 2.0A complex multiplet region for the internal methylene groups of the octyl chain.
¹H NMRTerminal -CH₃~0.8 - 0.9Triplet for the terminal methyl group of the octyl chain.
¹³C NMRAromatic-C~110 - 145Signals for the carbon atoms of the benzotriazole core.
¹³C NMRAliphatic-C~14 - 55A series of signals corresponding to the eight distinct carbon atoms of the octyl chain.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC) is a specialized type of size-exclusion chromatography used primarily for determining the molecular weight distribution of polymers. While GPC is not applied to characterize the monomer 4,7-Dibromo-2-octyl-2H-benzo[d] vulcanchem.comsigmaaldrich.comchemscene.comtriazole itself, it is a critical technique for analyzing polymers synthesized using this compound as a building block. utwente.nl For instance, when this dibrominated monomer is used in polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers for electronic applications, GPC is essential for characterizing the resulting macromolecules.

The analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). This information is vital as the molecular weight and PDI of a polymer significantly influence its solubility, processability, and the final performance of devices fabricated from it.

Table 2: Parameters Obtained from GPC for Polymers Derived from 4,7-Dibromo-2-octyl-2H-benzo[d] vulcanchem.comsigmaaldrich.comchemscene.comtriazole

Parameter Symbol Information Provided
Number-Average Molecular WeightMnThe total weight of all polymer chains in a sample, divided by the total number of polymer chains.
Weight-Average Molecular WeightMwAn average molecular weight that is more sensitive to heavier chains in the sample.
Polydispersity IndexPDIA measure of the breadth of the molecular weight distribution in a polymer sample. A value of 1 indicates a monodisperse sample.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to accurately determine the elemental composition of a molecule. For 4,7-Dibromo-2-octyl-2H-benzo[d] vulcanchem.comsigmaaldrich.comchemscene.comtriazole, HRMS provides an experimental mass-to-charge (m/z) ratio with very high precision (typically to four or more decimal places). This experimentally determined exact mass is then compared to the theoretical exact mass calculated from the molecular formula (C₁₄H₁₉Br₂N₃).

A close match between the experimental and theoretical mass confirms the elemental formula and, by extension, the molecular weight of the compound, leaving no ambiguity. researchgate.netmdpi.com This technique is crucial for verifying the identity of a newly synthesized batch and ensuring its purity. The presence of two bromine atoms creates a characteristic isotopic pattern that further aids in the confirmation of the structure.

Table 3: Molecular Confirmation Data for 4,7-Dibromo-2-octyl-2H-benzo[d] vulcanchem.comsigmaaldrich.comchemscene.comtriazole via HRMS

Parameter Value
Molecular FormulaC₁₄H₁₉Br₂N₃
Nominal Mass389 g/mol
Theoretical Exact Mass (Monoisotopic)389.0000 g/mol (Calculated for C₁₄H₁₉⁷⁹Br₂N₃)
Expected Experimental MassA value extremely close to the theoretical exact mass.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior

The thermal properties of 4,7-Dibromo-2-octyl-2H-benzo[d] vulcanchem.comsigmaaldrich.comchemscene.comtriazole are critical for its application in materials science, particularly for solution-processed organic electronics where thermal annealing steps are common. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods used to evaluate this behavior. utwente.nl

TGA measures the change in mass of a sample as a function of temperature. mdpi.com This analysis determines the decomposition temperature (Td), which indicates the onset of thermal degradation and defines the upper limit of the material's thermal stability. mdpi.com

DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions. up.ptresearchgate.net For a crystalline compound like this, DSC can identify the melting point (Tm) and the associated enthalpy of fusion. For materials derived from this compound, DSC can also detect glass transitions (Tg) and crystallization events. utwente.nl

Table 4: Thermal Analysis Data Obtainable for 4,7-Dibromo-2-octyl-2H-benzo[d] vulcanchem.comsigmaaldrich.comchemscene.comtriazole

Technique Parameter Description
Thermogravimetric Analysis (TGA)Decomposition Temperature (Td)The temperature at which the compound begins to degrade chemically. Defines the upper limit of thermal stability.
Differential Scanning Calorimetry (DSC)Melting Point (Tm)The temperature at which the solid compound transitions to a liquid state.
Differential Scanning Calorimetry (DSC)Enthalpy of Fusion (ΔHf)The amount of energy required to melt the solid compound.
Differential Scanning Calorimetry (DSC)Glass Transition Temperature (Tg)Relevant for amorphous materials or polymers derived from the compound, indicating the transition from a rigid to a more flexible state.

Thin Film Microstructure Characterization (e.g., GIWAXS, AFM)

When 4,7-Dibromo-2-octyl-2H-benzo[d] vulcanchem.comsigmaaldrich.comchemscene.comtriazole is incorporated into larger conjugated systems for use in thin-film devices like organic solar cells or transistors, the morphology and molecular packing within the film are paramount to device performance. Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) and Atomic Force Microscopy (AFM) are key techniques for this characterization.

GIWAXS is a powerful X-ray diffraction technique that probes the molecular packing and orientation of molecules within a thin film. cornell.edu It can determine the degree of crystallinity, identify the preferred molecular orientation (e.g., "face-on" or "edge-on" relative to the substrate), and measure intermolecular packing distances. researchgate.net This information is directly correlated with charge transport efficiency in semiconductor films.

AFM is a high-resolution scanning probe microscopy technique that provides topographical images of the film's surface. researchgate.net It is used to measure surface roughness and visualize the nanoscale morphology, such as the size and distribution of crystalline domains or phase-separated regions in a blend. This is crucial for understanding the quality of the film and its interfaces within a multilayer device structure.

Computational Chemistry and Theoretical Investigations of 4,7 Dibromo 2 Octyl 2h Benzo D 1 2 3 Triazole Systems

Density Functional Theory (DFT) Calculations for Electronic and Photophysical Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules and materials, offering a balance between accuracy and computational cost. For systems involving 4,7-Dibromo-2-octyl-2H-benzo[d] scispace.comnih.govnih.govtriazole, DFT is instrumental in elucidating the fundamental electronic and optical properties that are essential for their application in organic electronics.

Optimized Geometries of Monomers and Polymer Backbones

The geometric structure of a molecule is a primary determinant of its electronic properties. DFT calculations are used to find the lowest energy structure, or the optimized geometry, of both the 4,7-Dibromo-2-octyl-2H-benzo[d] scispace.comnih.govnih.govtriazole monomer and the polymer backbones it forms.

For analogous benzotriazole (B28993) (BTZ) derivatives, DFT calculations have revealed that the benzotriazole unit possesses a planar geometry. nih.gov This planarity is critical as it facilitates intermolecular π-π stacking, which is a key mechanism for efficient charge transport in solid-state devices. nih.gov In donor-acceptor (D-A) copolymers, the dihedral angles between the BTZ acceptor unit and adjacent donor units are of particular interest. A more planar backbone generally leads to more effective π-orbital overlap, narrower bandgaps, and enhanced charge carrier mobility.

Prediction of HOMO/LUMO Energy Levels and Optical Transitions

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to the electronic and optical properties of a material. The HOMO level is related to the ionization potential and represents the ability to donate an electron, while the LUMO level is related to the electron affinity and indicates the ability to accept an electron. The energy difference between the HOMO and LUMO levels constitutes the material's energy gap (Eg), which is a critical parameter for optoelectronic applications.

DFT calculations are a standard method for predicting the HOMO and LUMO energy levels. For copolymers containing the benzotriazole unit, these calculations show that the electronic properties can be tuned by pairing it with different donor moieties. For instance, in a series of D-A copolymers based on a BTZ acceptor, cyclic voltammetry and DFT results showed that changing the donor segment from dithieno[3,2-b:2′,3′-d]pyrrole (NT) to dithieno[3,2-b:2′,3′-d]silole (ST) or cyclopenta[2,1-b:3,4-b′]dithiophene (CT) systematically modulates the energy levels. researchgate.net The PNTBTZ polymer, for example, showed the narrowest bandgap due to the strong electron-donating nature of the NT unit. researchgate.net

Similarly, in random copolymers of benzotriazole and alkoxy-modified naphthodithiophene, the HOMO levels were determined to be -5.40 eV and -5.30 eV, with corresponding band gaps of 2.05 eV and 2.02 eV, respectively. researchgate.net These values are crucial for designing devices like organic solar cells, as the energy levels of the donor and acceptor materials must be aligned for efficient charge separation.

Calculated and Experimental Electronic Properties of Benzotriazole-Based Copolymers
PolymerHOMO (eV)LUMO (eV)Electrochemical Bandgap (eV)Optical Bandgap (eV)
P1 (BTZ-Naphthodithiophene)-5.40-3.352.05N/A
P2 (BTZ-Naphthodithiophene)-5.30-3.282.02N/A
PNTBTZ (BTZ-dithienopyrrole)-5.12-3.341.781.71
PSTBTZ (BTZ-dithienosilole)-5.32-3.351.971.88
PCTBTZ (BTZ-cyclopentadithiophene)-5.28-3.351.931.85

Data compiled from multiple sources. Note: Values are for different copolymer systems containing a benzotriazole unit, not the specific monomer itself. P1 and P2 data from researchgate.net, PNTBTZ, PSTBTZ, and PCTBTZ data from researchgate.net.

Analysis of Excited State Properties and Emission Behavior

Time-Dependent DFT (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. This analysis is vital for understanding absorption spectra, emission behavior, and the nature of electronic transitions (e.g., local excitations vs. charge-transfer states). For materials used in Organic Light-Emitting Diodes (OLEDs), understanding the excited state dynamics is key to optimizing emission color and efficiency.

In D-A systems, the lowest energy electronic transition often has significant intramolecular charge transfer (ICT) character, where an electron is promoted from a donor-localized HOMO to an acceptor-localized LUMO. This is the case for polymers incorporating the electron-accepting benzotriazole unit. rsc.org The nature and energy of these excited states determine the photoluminescence (PL) properties. For instance, studies on fluorene-benzotriazole based polymers have used DFT calculations to understand how the inclusion of different linker units, like thiophene (B33073), affects the emission characteristics, with the goal of achieving white light emission for OLEDs. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides detailed electronic information on single molecules or small oligomers, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of larger systems over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into the conformational flexibility of polymer chains and the morphology of thin films.

For polymers containing 2-octyl-2H-benzo[d] scispace.comnih.govnih.govtriazole, MD simulations can be used to explore how the flexible octyl side chains influence the packing of polymer backbones in the solid state. The arrangement of these side chains can affect the distance and orientation between adjacent polymer chains, which in turn impacts π-π stacking and charge transport efficiency. nih.govresearchgate.net

In the broader context of similar heterocyclic compounds used as functional materials, MD simulations have been employed to understand the stability of ligand-receptor complexes and to analyze structural properties like root mean square deviation (RMSD) and root mean square fluctuations (RMSF). mdpi.com While not directly focused on bulk morphology, these studies highlight the capability of MD to probe complex intermolecular interactions and conformational stability, which are also critical for predicting the morphology of polymer thin films.

Theoretical Modeling of Charge Transfer Processes

The efficiency of organic electronic devices is heavily dependent on the dynamics of charge transfer, both within a single molecule (intramolecular) and between adjacent molecules (intermolecular). Theoretical modeling provides a framework for understanding these complex processes at a molecular level.

The incorporation of the benzotriazole unit into polymer backbones has been shown to enhance charge generation and transport. nih.gov Theoretical models can help elucidate the mechanisms behind this enhancement. For instance, calculations can quantify the electronic coupling between donor and acceptor units, which is a key parameter in intramolecular charge transfer. For intermolecular charge transport, models often combine DFT-calculated parameters (like reorganization energy) with information on molecular packing (from MD or experimental data) to estimate charge carrier mobilities. In DPP-benzotriazole copolymers, for example, the strategic placement of side chains was shown to enable high and well-balanced electron and hole mobilities, a finding that can be rationalized through computational modeling of the thin-film order and electronic couplings. nih.gov

Mg-templated SRN1-type Coupling Mechanisms in Photopolymerization

Currently, there is limited specific information in the refereed literature detailing Mg-templated SRN1-type coupling mechanisms for the photopolymerization of 4,7-Dibromo-2-octyl-2H-benzo[d] scispace.comnih.govnih.govtriazole. The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism typically involves a radical chain process initiated by photoinduced electron transfer. Theoretical modeling of such a complex, multi-step reaction would involve high-level quantum chemical calculations to map out the potential energy surface of the reaction. This would include identifying transition states and intermediates for key steps such as electron transfer, fragmentation of the radical anion, and radical-nucleophile coupling. The role of a magnesium template would be to coordinate with the reactants, potentially lowering activation barriers and controlling the regioselectivity of the polymerization. Computational studies would be essential to understand the precise coordinating role of the Mg ion and how it facilitates the SRN1 pathway over other competing reaction mechanisms.

Electron Density Shifts upon Photoexcitation

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies detailing the electron density shifts upon photoexcitation for 4,7-Dibromo-2-octyl-2H-benzo[d] researchgate.netwikipedia.orgtriazole. Theoretical investigations into the excited-state properties of this particular molecule, including analyses such as Time-Dependent Density Functional Theory (TD-DFT) which would elucidate changes in electron distribution, Mulliken population analysis, or Natural Bond Orbital (NBO) analysis of the excited states, are not publicly available at this time.

While general principles of photochemistry suggest that photoexcitation of a molecule like 4,7-Dibromo-2-octyl-2H-benzo[d] researchgate.netwikipedia.orgtriazole would lead to a redistribution of electron density, the specific nature of this shift is contingent on the interplay of the benzotriazole core, the bromo substituents, and the octyl group. The benzotriazole moiety itself is an aromatic heterocyclic system, and upon absorption of a photon, it is expected to transition from its ground electronic state (S₀) to an excited singlet state (S₁). This transition involves the promotion of an electron from a lower energy molecular orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy orbital, the Lowest Unoccupied Molecular Orbital (LUMO).

The spatial distribution of the HOMO and LUMO across the molecular framework dictates the nature of the electron density shift. For many benzotriazole derivatives, the HOMO is often localized on the benzene (B151609) ring, while the LUMO may be distributed over the triazole ring. In such a scenario, photoexcitation would result in an intramolecular charge transfer (ICT) from the benzo moiety to the triazole moiety.

The presence of two bromine atoms at the 4 and 7 positions is expected to significantly influence the electronic properties due to the halogen effect. Bromine is an electron-withdrawing group via induction but can also act as a weak π-donor through resonance. These competing effects would modulate the energy levels of the frontier molecular orbitals and, consequently, the characteristics of the electronic transition and the resulting charge distribution in the excited state.

Furthermore, the 2-octyl group, being an electron-donating alkyl chain, would also impact the electron density distribution, albeit likely to a lesser extent than the bromine atoms. Its primary role is often to enhance solubility in organic solvents, but it can also subtly influence the electronic landscape of the molecule.

Without specific computational data, any description of electron density shifts remains speculative. Detailed theoretical studies would be required to provide quantitative data, such as changes in atomic charges in the ground versus the excited state, and to visualize the electron density difference between these states. Such studies would provide invaluable insights into the photophysical properties of 4,7-Dibromo-2-octyl-2H-benzo[d] researchgate.netwikipedia.orgtriazole and its potential applications in areas like organic electronics or as a photostabilizer.

Applications of 4,7 Dibromo 2 Octyl 2h Benzo D 1 2 3 Triazole Based Materials in Organic Electronic Devices

Organic Field-Effect Transistors (OFETs)

Function as Semiconducting Active Materials

Copolymers incorporating benzotriazole (B28993) units have been successfully synthesized and demonstrated to function as the active semiconducting layer in OFETs. For instance, a series of thienothiophene-benzotriazole-based semicrystalline copolymers have been developed. Among these, a fluorinated derivative, PTTBTz-F, exhibited notable performance with a hole mobility of 4.49 x 10⁻² cm² V⁻¹ s⁻¹ after thermal annealing at 305 °C. researchgate.net This performance underscores the potential of benzotriazole-based polymers as effective charge-transporting materials in OFETs.

Hole-Transport Ability (p-type Semiconductor Behavior)

The predominant charge transport mechanism observed in OFETs based on benzotriazole derivatives is p-type, indicating that holes are the primary charge carriers. Donor-π-Acceptor-π-Donor compounds constructed around a 2H-benzo[d] researchgate.netmdpi.comconicet.gov.artriazole core have been shown to behave as p-type semiconductors when integrated into a top-contact/bottom-gate thin film transistor architecture researchgate.netrsc.org. The planarity of the molecular structure and efficient intramolecular charge transfer are critical for facilitating this p-type semiconductor behavior rsc.org. In a study of benzotriazole-based polymers employed as dopant-free hole-transporting materials in perovskite solar cells, a copolymer (PBTA-26) with ethylhexyl side chains on the benzotriazole unit demonstrated high hole mobility, further confirming the p-type nature of these materials rsc.org.

Influence of Molecular Functionalization on OFET Performance

The performance of OFETs based on benzotriazole polymers is significantly influenced by molecular functionalization. The introduction of different substituent groups can modulate the intra- and inter-chain electronic interactions and the crystalline ordering of the polymer chains. For example, the addition of fluorine and alkoxy substituents to a thienothiophene-benzotriazole copolymer backbone has been shown to enhance inter-chain packing with a favorable edge-on orientation researchgate.net.

This strategic functionalization can lead to a dramatic improvement in OFET performance. In one study, the unsubstituted parent polymer, PTTBTz, showed a certain level of performance. However, upon fluorination (PTTBTz-F) and alkoxy substitution (PTTBTz-OR), the hole mobilities were enhanced by nearly three and two orders of magnitude, respectively, after annealing. researchgate.net These findings highlight the critical role of molecular design in optimizing the charge transport properties of benzotriazole-based semiconductors for OFET applications.

OFET Performance of Benzotriazole-Based Copolymers

PolymerSubstituentAnnealing Temperature (°C)Hole Mobility (μh) (cm² V⁻¹ s⁻¹)On/Off Ratio
PTTBTz-FFluorine3054.49 x 10⁻²1.13 x 10⁷
PTTBTz-ORAlkoxy2608.39 x 10⁻³2.98 x 10⁴

Electrochromic Devices (ECDs)

Polymers derived from benzotriazole, including those synthesized from its dibromo- a nd octyl-substituted precursors, have shown significant promise in the field of electrochromism. These materials can change their optical properties, such as color and light absorption, in response to an applied electrical potential, making them suitable for applications like smart windows, displays, and sensors.

Design and Characterization of ECDs using BTz-containing Polymers

A variety of electrochromic copolymers have been designed and synthesized utilizing benzotriazole (BTz) as a key electron-accepting unit. For instance, carbazole-based polymers have been prepared through Suzuki polymerization with 4,7-dibromo-2-hexyl-2H-benzotriazole, a close analog of the subject compound expresspolymlett.com. In another approach, random copolymers containing benzotriazole, benzothiadiazole, and either indacenodithiophene or benzodithiophene have been synthesized via Stille coupling reactions electrochemsci.org. These polymers are then typically solution-processed or electrodeposited onto transparent conductive electrodes, such as indium tin oxide (ITO) glass, to form the active layer of an electrochromic device electrochemsci.org. Characterization of these devices involves techniques like cyclic voltammetry to study the redox behavior and UV-Vis-NIR spectroscopy to analyze the changes in optical properties upon electrochemical switching.

Switching Colors and Optical Contrast

BTz-containing polymers exhibit a range of color transitions, which are crucial for their application in ECDs. For example, a copolymer of a benzotriazole derivative and 3,4-ethylenedioxythiophene (EDOT) switches from a metallic blue in its neutral state to a centaury blue in its oxidized state nih.govtubitak.gov.tr. Another random copolymer, PBTIDBD, transitions from rosybrown in the neutral state to transparent light grey when oxidized electrochemsci.org. Similarly, a polymer containing benzyl-substituted benzotriazole can switch from a saturated blue to a transmissive light blue state researchgate.net.

The optical contrast, which is the difference in transmittance between the colored and bleached states, is a key performance metric for ECDs. Benzotriazole-based polymers have demonstrated significant optical contrast. The aforementioned metallic blue to centaury blue transitioning polymer shows an optical contrast of 59% at a wavelength of 585 nm nih.govtubitak.gov.tr. The rosybrown to transparent light grey polymer exhibits an optical contrast of 62.1% in the near-infrared region (at 1560 nm) electrochemsci.org. Furthermore, benzyl-substituted benzotriazole polymers have achieved optical contrasts of 46% in the visible spectrum and an impressive 72% in the near-infrared region researchgate.net.

Kinetics of Electrochromic Switching

The speed at which an electrochromic material can switch between its colored and bleached states is another critical parameter. The switching time is often defined as the time taken to reach 95% of the full optical change. For the copolymer that switches between metallic blue and centaury blue, the switching time was measured to be 2.2 seconds nih.govtubitak.gov.tr. In the case of the random copolymer changing from rosybrown to transparent light grey, the response time was found to be 1.04 seconds at a wavelength of 1560 nm electrochemsci.org. These response times are indicative of the potential for these materials to be used in applications requiring reasonably fast transitions.

Electrochromic Properties of Benzotriazole-Based Copolymers

Polymer SystemColor Change (Neutral to Oxidized)Optical Contrast (%)Wavelength (nm)Switching Time (s)
Benzotriazole-EDOT CopolymerMetallic Blue to Centaury Blue595852.2
PBTIDBD Random CopolymerRosybrown to Transparent Light Grey62.115601.04
Benzyl-substituted Benzotriazole PolymerSaturated Blue to Transmissive Light Blue46 (Vis), 72 (NIR)Visible and Near-InfraredNot Specified

Potential in Other Optoelectronic Applications (e.g., Organic Light-Emitting Diodes, Sensors, Optical Waveguides)

Materials based on the 2H-benzo[d] mdpi.comcymitquimica.comrsc.orgtriazole core, particularly donor-acceptor structures derived from 4,7-Dibromo-2-octyl-2H-benzo[d] mdpi.comcymitquimica.comrsc.orgtriazole, exhibit a range of electronic and photophysical properties that make them promising candidates for various optoelectronic applications beyond their primary use. The inherent characteristics of the benzotriazole moiety, such as its electron-accepting nature, planar structure, and propensity for self-assembly, can be leveraged for use in organic light-emitting diodes (OLEDs), chemical sensors, and optical waveguides. mdpi.com

Organic Light-Emitting Diodes (OLEDs)

The electron-acceptor character of the 2H-benzo[d] mdpi.comcymitquimica.comrsc.orgtriazole (BTz) core is a key feature for its application in OLEDs. mdpi.com By creating donor-acceptor (D-A) systems, it is possible to facilitate intramolecular charge transfer (ICT), a fundamental process for light emission in many OLED materials. mdpi.com The synthesis of copolymers incorporating the benzotriazole moiety has demonstrated this potential. For instance, a copolymer synthesized through a Suzuki cross-coupling reaction involving a dibromobenzotriazole derivative and a fluorene-based diboronic derivative resulted in a material with a green emission band. mdpi.com The emission properties of such materials are summarized in the table below.

Table 1: Emission Properties of a Benzotriazole-Fluorene Copolymer

PropertyValueReference
Maximum Absorption Peak~490 nm mdpi.com
Maximum Emission Peak~500 nm mdpi.com
Stokes ShiftLarge mdpi.com

This effective conjugation between the benzotriazole and fluorene (B118485) units highlights the potential for developing new emissive materials for OLEDs. mdpi.com While extensive research has been conducted on the related 2,1,3-benzothiadiazole (B189464) (BT) derivatives for non-doped orange and red fluorescent OLEDs, the similar electron-withdrawing nature of the benzotriazole core suggests a promising avenue for exploration in developing new light-emitting materials. researchgate.netrsc.org

Sensors

The triazole ring is a significant heterocyclic structure known for its ability to bind with a wide range of analytes, making it an excellent candidate for developing chemosensors. nanobioletters.com Triazole-based compounds can interact with metal cations, anions, and organic molecules through various non-covalent interactions, such as coordination bonds, hydrogen bonding, and π-π stacking. nanobioletters.com This binding can lead to a detectable change in the material's optical properties, such as color or fluorescence, forming the basis of a sensor. researchgate.net

Derivatives of 2H-benzo[d] mdpi.comcymitquimica.comrsc.orgtriazole can be functionalized to create selective and sensitive chemical sensors. nanobioletters.com The development of multifunctional compounds from the benzotriazole moiety is considered crucial for sustainable chemistry. mdpi.com The ability to easily modulate the structure through chemical synthesis allows for the tuning of its binding and signaling properties. Although specific sensor applications of 4,7-Dibromo-2-octyl-2H-benzo[d] mdpi.comcymitquimica.comrsc.orgtriazole are not extensively detailed, the broader family of triazole derivatives has shown significant promise. For example, functionalized triazoles have been effectively used to detect chromium, ammonia, and mercury (II) ions with high sensitivity. nanobioletters.com

Optical Waveguides

Nanophotonics is an emerging field focused on controlling and manipulating light at the nanoscale, where optical waveguides are fundamental components, analogous to wires in electronic circuits. mdpi.com Organic molecules that can self-assemble into well-defined micro or nanostructures are highly sought after for these applications.

Research has shown that 2H-benzo[d] mdpi.comcymitquimica.comrsc.orgtriazole derivatives possess the ability to self-assemble into structures that can function as optical waveguides. mdpi.com In one study, rod-like aggregates formed from a specific benzotriazole derivative demonstrated the ability to conduct light; when the center of the aggregates was irradiated, propagated light was observed at the ends. mdpi.com This property is highly dependent on the molecular substitution, as another derivative in the same study did not exhibit any waveguiding behavior. mdpi.com Similarly, related donor-acceptor-donor (D-A-D) structures based on 1H-benzo[d]imidazole have been synthesized and processed into single crystals that act as effective optical waveguides. mdpi.comuclm.es These needle-shaped crystals displayed notable light transport capabilities. mdpi.com

Table 2: Performance of 1H-benzo[d]imidazole-based Optical Waveguides

PropertyValueReference
Luminescence Range550–600 nm mdpi.comuclm.es
Optical Loss Coefficient~10⁻² dB/μm mdpi.comuclm.es

The combination of one-dimensional self-assembly, single-crystal structure, and strong light emission with low self-absorption losses makes benzotriazole and related imidazole derivatives highly appealing compounds for the development of next-generation organic optical waveguide applications. mdpi.comuclm.es

Structure Property Relationships and Molecular Design Principles for 4,7 Dibromo 2 Octyl 2h Benzo D 1 2 3 Triazole Derivatives

Impact of N-Substitution (e.g., Octyl vs. other alkyl chains) on Solubility, Processability, and Optoelectronic Characteristics

The alkyl chain substituted at the N-2 position of the benzotriazole (B28993) ring plays a crucial role in determining the physical and electronic properties of the resulting polymers. The primary function of these side chains is to ensure solubility in common organic solvents, a prerequisite for solution-based processing of electronic devices. researchgate.netelsevierpure.com However, the length and branching of the alkyl group, such as the n-octyl chain, also profoundly influence polymer packing, morphology, and charge carrier mobility.

Long alkyl chains are known to improve the solubility of conjugated polymers. researchgate.net Studies comparing different alkyl chains on BTz-based polymers reveal significant impacts on performance. For instance, a comparison of polymers with branched 2-ethylhexyl versus straight octyl side chains on the BTz unit showed that the branched chain endowed the resulting copolymer with higher hole mobility and better film morphology. rsc.org In another study, a series of polymerized small-molecule acceptors (PSMAs) based on a benzotriazole core featured different N-alkyl chains: branched 2-butyloctyl (PZT-C12), linear n-octyl (PZT-C8), and methyl (PZT-C1). nih.gov The size of the alkyl chain was found to have a significant impact on the solid-state behavior, light absorption, and charge transporting capacities of the polymers. nih.gov The polymer with the smallest substituent, PZT-C1 (methyl), afforded the highest power conversion efficiency (14.9%) in all-polymer solar cells, benefiting from superior crystallinity and a more favorable blend morphology compared to its counterparts with octyl (13.8%) and 2-butyloctyl (13.1%) chains. nih.gov

Conversely, research on a series of donor-acceptor copolymers for non-fullerene polymer solar cells found that introducing a 2-ethylhexyl group on both the BTz-based unit and the comonomer was favorable for intermolecular π-π interaction, which improved film morphology and charge mobility. rsc.org Replacing the 2-ethylhexyl group with the bulkier 2-butyloctyl group introduced significant steric hindrance, which deteriorated intermolecular interactions and led to a decrease in charge mobility and short-circuit current density. rsc.org Similarly, another investigation found that increasing the length of the alkyl chain on the BTz unit could be used to fine-tune the morphology of blend films for photovoltaic devices. researchgate.net These findings underscore that while the octyl group provides good solubility, the choice between linear, branched, or shorter alkyl chains represents a critical optimization parameter for balancing solubility, processability, and the ultimate optoelectronic performance by influencing molecular packing and film morphology. rsc.orgnih.govrsc.org

Table 1. Effect of N-Alkyl Substitution on Benzotriazole-Based Polymer Properties and Solar Cell Performance
PolymerN-Alkyl Substituent on BTzKey FindingPower Conversion Efficiency (PCE)Reference
PZT-C1MethylBetter crystallinity and favorable morphology14.9% nih.gov
PZT-C8n-OctylIntermediate performance13.8% nih.gov
PZT-C122-ButyloctylLower performance due to larger chain size13.1% nih.gov
PBTA-262-EthylhexylHigher hole mobility and better film morphology compared to linear octyl19.83% rsc.org
PBTA-8n-OctylLower performance compared to branched ethylhexylN/A rsc.org

Influence of Electron-Withdrawing Unit Strength on Polymer Optoelectronic Properties

The 2-octyl-2H-benzo[d] nih.govresearchgate.netnih.govtriazole unit is considered a moderately electron-deficient building block. elsevierpure.comresearchgate.net This characteristic allows for the strategic tuning of the electronic properties of copolymers by pairing it with other monomers of varying electron-donating or electron-accepting strengths. The energy levels of the resulting polymer, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be precisely controlled, which is critical for applications in organic solar cells and transistors.

When benzotriazole is copolymerized with stronger electron-accepting units, the resulting polymers often exhibit deeper energy levels and altered photophysical properties. researchgate.net For example, a series of polymers was synthesized by pairing a benzotriazole unit with different co-monomer partners, demonstrating that varying the electron-accepting strength of the comonomer systematically tunes the properties of the final material. elsevierpure.com Copolymers have been created using benzotriazole with other electron-poor units like 2,1,3-benzothiadiazole (B189464) (BT), quinoxaline (B1680401), and benzobisthiadiazole. researchgate.net These dual-acceptor copolymers have been successfully used in organic field-effect transistors and all-polymer solar cells. researchgate.net

The introduction of halogen atoms, such as chlorine, either on the polymer backbone or on side chains adjacent to the benzotriazole unit, serves as another effective strategy to modulate optoelectronic properties. escholarship.orgrsc.org Chlorination generally leads to deeper HOMO energy levels due to the high electronegativity and the ability of chlorine's empty d-orbitals to enhance π-electron delocalization. escholarship.org This effect can increase the open-circuit voltage (Voc) in solar cell devices. escholarship.orgrsc.org Studies on benzodithiophene-alt-benzotriazole polymers have shown that introducing chlorine on conjugated side chains significantly improves Voc and power conversion efficiency by lowering the HOMO energy level and promoting superior morphology. escholarship.orgrsc.org

Table 2. Impact of Comonomer and Substitution on Optoelectronic Properties of Benzotriazole-based Polymers
Polymer SystemModificationEffect on PropertiesReference
BDT-alt-BTzChlorine-free (J71)HOMO = -5.41 eV, Voc = 0.80 V escholarship.org
BDT-alt-BTzChlorine on backbone (J100)HOMO = -5.48 eV, Voc = 0.86 V escholarship.org
BDT-alt-BTzChlorine on side chain (J71-Cl)HOMO = -5.50 eV, Voc = 0.92 V escholarship.org
BTz-based CopolymersCopolymerization with stronger electron acceptors (e.g., Benzothiadiazole)Deeper energy levels, tunable photophysical properties researchgate.net

Role of Fused Ring Skeletons in Enhancing Intrinsic Stability

Fusing aromatic rings, such as thiophene (B33073), to the benzotriazole core is a powerful molecular design strategy to create more rigid and planar polymer backbones. This structural modification can lead to enhanced intrinsic stability, improved charge transport properties, and better device performance. Fused-ring systems tend to have greater planarity, which promotes stronger intermolecular π-π stacking and facilitates more efficient charge hopping between polymer chains.

Systematic studies on fusing thiophene rings to a classic benzotriazole-containing polymer have shown that the position of the fusion significantly impacts the backbone conformation, crystallinity, and molecular stacking. researchgate.net A polymer where the thiophene rings were fused to the π-bridge of the monomer unit resulted in a more linear backbone conformation and achieved a champion power conversion efficiency of 17.08%, a significant breakthrough for BTz-based photovoltaic polymers. researchgate.net This highlights that fusing rings is an effective method to improve photovoltaic performance by modulating molecular conformation and crystallinity. researchgate.net

Another approach involves creating larger fused systems, such as a heptacyclic ring by fusing benzotriazole with other units to form a DAD-type (Donor-Acceptor-Donor) structure. figshare.com Furthermore, introducing fluorine atoms into the fused thiophene ring can create non-covalent "F···H-C" interactions with adjacent rings. rsc.org This interaction acts as a conformational lock, strengthening the rigidity of the molecular skeleton, which is favorable for light harvesting and charge mobility. rsc.org This subtle structural modification can simultaneously improve both the short-circuit current and open-circuit voltage in organic solar cells. rsc.org

Modulation of Intramolecular Interactions through Alkyl Side Chain Modification

Alkyl side chains, including the octyl group on the benzotriazole nitrogen, are not merely solubilizing agents; they also play a critical role in modulating intramolecular and intermolecular interactions that dictate the polymer's conformation and packing in the solid state. The size, shape, and position of these chains can introduce steric effects or facilitate non-covalent interactions that influence the planarity of the polymer backbone and the morphology of thin films.

The steric hindrance introduced by bulky alkyl chains can have a significant impact on molecular interactions. For instance, the use of a large 2-butyloctyl group was found to deteriorate intermolecular interactions compared to a smaller 2-ethylhexyl group, leading to a decrease in charge mobility. rsc.org This demonstrates a delicate trade-off, where side chains must be large enough to ensure solubility but not so bulky that they disrupt the favorable π-π stacking required for efficient charge transport.

Beyond simple steric effects, side chains can be engineered to promote specific intramolecular, non-covalent interactions that lock the polymer backbone into a more planar conformation. escholarship.org For example, placing halogen atoms on thiophene units adjacent to the benzotriazole can induce through-space noncovalent conformational locks. escholarship.orgrsc.org This planarization of the backbone enhances electronic conjugation and improves charge transport properties. The strategic placement of side chains can also influence the likelihood of photogeneration of polaron pairs by lowering the Coulombic interactions between electrons and holes in donor-acceptor copolymers. mdpi.com

Conformational Analysis and Planarity of Polymer Backbones

The planarity of a conjugated polymer's backbone is a crucial parameter that directly influences its electronic properties, including the extent of π-conjugation, the optical bandgap, and charge carrier mobility. nih.gov A more planar backbone leads to a more delocalized electronic system, typically resulting in a red-shifted absorption spectrum and higher charge mobility due to enhanced intra- and intermolecular orbital overlap. nih.govnih.gov

Several molecular design strategies are employed to enhance the planarity of polymers containing benzotriazole units. One effective method is the introduction of non-covalent conformational locks. For example, replacing a C-H bond on a neighboring thiophene unit with the nitrogen atom of a thiazole (B1198619) removes repulsive C-H···H-C interactions, leading to a more co-planar and rigid polymer backbone. nih.gov Similarly, introducing fluorine atoms can create intramolecular F···H or F···S interactions that lock the conformation and enhance planarity. rsc.org

The length of the N-alkyl side chain on the benzotriazole also affects backbone planarity. Decreasing the side-chain length can lead to a greater extent of backbone planarity and higher interchain π-π packing density, which is beneficial for charge transport. researchgate.net Fusing aromatic rings to the benzotriazole core is another powerful strategy to enforce a more linear and planar backbone conformation, which has been shown to significantly improve the performance of resulting devices. researchgate.net These approaches demonstrate that controlling the polymer's conformation through careful molecular design is essential for optimizing the performance of organic electronic materials.

Future Research Directions and Concluding Remarks

Advanced Molecular Engineering Strategies for Enhanced Device Performance

Future research will heavily concentrate on sophisticated molecular engineering to elevate the performance of devices based on BTz polymers. A primary strategy involves the strategic introduction of different functional groups, such as fluorine or chlorine, onto the benzotriazole (B28993) core. researchgate.netnih.gov This approach has been shown to effectively lower the polymer's Highest Occupied Molecular Orbital (HOMO) energy levels, which is crucial for achieving higher open-circuit voltages in organic solar cells. researchgate.net For instance, the fluorination of BTz-based polymers has demonstrated a direct correlation with improved power conversion efficiencies (PCE). researchgate.net

Another promising avenue is the modification of the donor units copolymerized with the BTz acceptor. The choice of the donor moiety can fine-tune the polymer's optical and electrochemical properties. mdpi.comnih.gov Research has shown that incorporating various thiophene-based derivatives can adjust the material's energy levels and light-absorption characteristics, making them suitable for different optoelectronic applications, including organic light-emitting diodes (OLEDs). mdpi.comnih.gov The goal is to create a library of polymers with tailored properties by systematically altering the donor component.

Polymer Modification StrategyTargeted PropertyResulting Device EnhancementReference
Fluorination/Chlorination of Benzotriazole CoreLower HOMO Energy LevelIncreased Open-Circuit Voltage (Voc) in Solar Cells researchgate.netnih.gov
Variation of Thiophene-Based Donor UnitsTunable Optical and Electrochemical PropertiesOptimized Light Emission in OLEDs mdpi.comnih.gov
Introduction of Fused Thienothiophene GroupsEnhanced Intramolecular InteractionsImproved Charge Carrier Mobility nih.gov

Exploration of Novel Polymer Architectures and Heteroatom Incorporations

Moving beyond linear donor-acceptor (D-A) structures, the exploration of more complex polymer architectures is a key future direction. This includes the synthesis of block copolymers, which can self-assemble into well-defined nanostructures, offering better control over the morphology of the active layer in electronic devices. rsc.org The development of D–A–D type conjugated polymers is another area of focus, as this architecture can lead to materials with superior optoelectronic and photovoltaic performance. nih.gov

The incorporation of different heteroatoms into the polymer backbone is also a promising strategy. While nitrogen is intrinsic to the benzotriazole unit, the strategic placement of other atoms like sulfur, selenium, or silicon within the copolymer structure can significantly alter the material's electronic and physical properties. mdpi.comresearchgate.net For example, replacing sulfur with selenium can shift the absorption spectrum and improve charge transport characteristics. These modifications open up new possibilities for creating materials with precisely engineered functionalities.

Multi-Functional Material Development Based on the Benzotriazole Core

The inherent electronic and chemical properties of the benzotriazole core make it an excellent candidate for multi-functional materials that extend beyond conventional organic electronics. Benzotriazole-containing polymers have already shown potential in electrochromics, where materials change color in response to an electrical voltage. researchgate.netcapes.gov.br Future work will likely focus on enhancing the stability and color contrast of these materials for applications in smart windows and displays. researchgate.net

Furthermore, the nitrogen-rich structure of benzotriazole makes its derivatives suitable for applications in chemical sensing and as ligands for complexing with metals. sapub.orgmdpi.com The ability of the triazole ring to coordinate with metal ions could be exploited to create novel sensors or catalytic materials. sapub.orgmdpi.com There is also growing interest in the biological applications of benzotriazole derivatives, including their potential use as antimicrobial or anticancer agents, which represents a significant expansion of their utility. gsconlinepress.comresearchgate.netgsconlinepress.com

Towards Scalable Synthesis and Manufacturing of BTz-Based Materials

For benzotriazole-based materials to achieve widespread commercial adoption, the development of scalable, cost-effective, and environmentally friendly synthesis methods is paramount. A major focus is on advancing techniques like direct arylation polycondensation (DArP). researchgate.net This method avoids the need for pre-functionalized monomers, simplifying the synthesis process and reducing waste. mdpi.comresearchgate.net Recent studies have demonstrated the feasibility of conducting DArP under aerobic conditions, which further enhances its industrial applicability by removing the need for strict inert atmospheres. researchgate.net

Future research will aim to optimize these polymerization techniques to consistently produce high molecular weight polymers with low defect densities in a shorter amount of time. researchgate.net The development of protocols that utilize commercially available and air-stable catalysts will be crucial for reducing production costs. researchgate.net Ultimately, the goal is to establish robust manufacturing processes that can deliver high-quality BTz-based polymers in large quantities, paving the way for their integration into next-generation electronic devices and other advanced technologies.

Q & A

Basic: What are the key synthetic routes for 4,7-dibromo-2-octyl-2H-benzo[d][1,2,3]triazole, and how do reaction conditions influence yield?

The synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution. For polymerization, This compound is reacted with donor monomers (e.g., benzodifuran) using Pd₂(dba)₃ and P(o-tol)₃ in anhydrous toluene under nitrogen, followed by reflux (3 days) and end-capping with iodobenzene/trimethyl(phenyl)stannane . Yield optimization requires precise stoichiometry, catalyst loading (0.02–0.08 equiv.), and solvent purity. Post-polymerization purification via Soxhlet extraction (methanol, acetone, hexanes, chloroform) and precipitation in cold methanol ensures >80% purity .

Basic: How is NMR spectroscopy utilized to confirm the structure of this compound and its derivatives?

¹H and ¹³C NMR are critical for structural validation. For example, in polymerized derivatives, broad peaks at δ 8.03–6.77 ppm (aromatic protons) and δ 2.75–0.86 ppm (alkyl chains) confirm backbone connectivity and side-chain incorporation. Multiplicity analysis (e.g., br = broadened peaks) indicates polymer disorder, while integration ratios verify monomer incorporation . For reduced derivatives (e.g., amine-functionalized analogs), shifts in aromatic regions (δ 7.49–6.77 ppm) confirm nitro-to-amine conversion .

Advanced: How do alkyl chain length and halogen substitution (Br vs. F) modulate optoelectronic properties in benzo[d][1,2,3]triazole-based polymers?

Long alkyl chains (e.g., 2-octyl, 2-hexyldecyl) enhance solubility and film-forming ability, critical for organic photovoltaics (OPV). Bromine at 4,7-positions increases electron-withdrawing capacity, lowering LUMO levels (−3.2 eV) for efficient charge transport. Fluorination at 5,6-positions further enhances electron affinity but may reduce solubility, requiring trade-offs in device design . DFT calculations and cyclic voltammetry are recommended to correlate substituent effects with HOMO/LUMO alignment .

Advanced: What methodological challenges arise in copolymer synthesis, and how can contradictory NMR data be resolved?

Contradictions in NMR integration (e.g., variable alkyl proton counts) may stem from batch-dependent polymerization degrees or residual solvents. Advanced techniques like MALDI-TOF MS or GPC can clarify molecular weight distributions. For example, polymers P2 and P4 in show differing δ 1.26–1.73 ppm integrations due to alkyl chain branching (C16 vs. C63). Re-precipitation (3× in chloroform/methanol) and silica plug filtration minimize impurities, ensuring reproducible spectra .

Advanced: How can conflicting CAS registry numbers (e.g., 960509-83-5 vs. 1206717-00-1) for similar compounds be reconciled?

Discrepancies arise from variations in substituents (e.g., alkyl chain length, halogens). For instance:

  • CAS 960509-83-5 : this compound (C14H19Br2N3) .
  • CAS 1206717-00-1 : Non-alkylated analog (base structure lacking octyl chain) .
    Researchers should verify substituent patterns via LC-MS or elemental analysis and cross-reference vendor specifications (e.g., BLDpharm vs. Macklin) to avoid synthesis errors .

Advanced: What strategies improve photocatalytic efficiency in benzo[d][1,2,3]triazole-containing polymer dots?

Incorporating cycloplatinated pyridine (PtPy) as a co-monomer enhances charge separation and reduces HER overpotential. Fluorene donors paired with benzo[d][1,2,3]triazole (BTA) acceptors create D-A systems with broad light absorption (400–700 nm). Thiophene π-bridges further delocalize excitons, improving quantum yields (Φ = 0.45–0.62). Toxicity is mitigated by tuning alkyl chains (e.g., 2-ethylhexyl vs. 2-octyl) to reduce cellular uptake .

Advanced: How can nitro-to-amine reduction protocols (e.g., Fe/HOAc) be optimized for high-purity intermediates?

Reduction of 5,6-dinitro derivatives to diamines (e.g., compound 9 in ) requires Fe powder (20 equiv.) in glacial acetic acid (70°C, 4 hr). Post-reduction, extract with DCM, wash with NaHCO₃ to neutralize acid, and dry over Na₂SO₄. Crystallization (ethanol/water) yields >90% purity. Monitoring via TLC (hexane/EtOAc 3:1) ensures complete conversion, avoiding over-reduction side products .

Basic: What safety precautions are critical when handling brominated triazole derivatives?

  • Storage : Dry, ventilated areas (<25°C), away from ignition sources .
  • Handling : Use PPE (gloves, goggles), avoid inhalation (carcinogenic risk).
  • Waste disposal : Neutralize brominated byproducts with NaHSO3 before aqueous disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.